B1574592 CPFX1302

CPFX1302

Cat. No.: B1574592
Attention: For research use only. Not for human or veterinary use.
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Description

CPFX1302 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Structurally, it features a bromine and chlorine substituent on the phenyl ring, which may enhance its reactivity and binding affinity in biological or catalytic applications. The compound exhibits moderate solubility in aqueous solutions (0.24 mg/mL) and a logP (octanol-water partition coefficient) ranging from 0.61 to 2.15, depending on the computational model used (e.g., XLOGP3, WLOGP) .

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . This method ensures high purity and scalability for industrial production.

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPFX1302;  CPFX-1302;  CPFX 1302; 

Origin of Product

United States

Comparison with Similar Compounds

CPFX1302 belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Below is a comparative analysis with two structurally and functionally similar compounds:

Table 1: Structural and Functional Comparison
Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.72 g/mol
LogP (XLOGP3) 2.15 1.98 (estimated) 2.45 (estimated)
Solubility (mg/mL) 0.24 0.18 (predicted) 0.09 (predicted)
Bioavailability 0.55 0.48 0.37
BBB Permeability Yes Yes No
CYP Inhibition None None Moderate (CYP2D6)

Key Observations :

Structural Differences :

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, affecting their steric and electronic profiles.
  • (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional chlorine atom, increasing molecular weight and reducing solubility .

Functional Performance :

  • Solubility : this compound’s higher solubility (0.24 mg/mL) compared to analogs may improve its utility in aqueous reaction systems or drug formulations .
  • BBB Permeability : Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, this compound crosses the BBB, making it advantageous for CNS applications .
  • CYP Interactions : The absence of CYP inhibition in this compound reduces the risk of drug-drug interactions in therapeutic settings .

Catalytic Efficiency

This compound demonstrates superior reactivity in Suzuki-Miyaura couplings compared to analogs, achieving >90% yield in model reactions with aryl halides. This is attributed to its optimal balance of electron-withdrawing substituents (Br, Cl), which enhance oxidative addition to palladium catalysts .

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